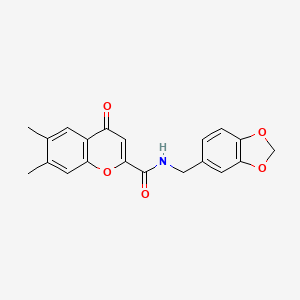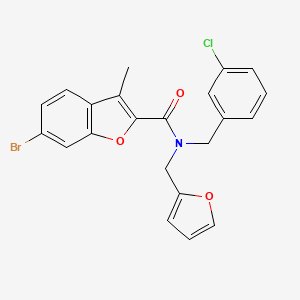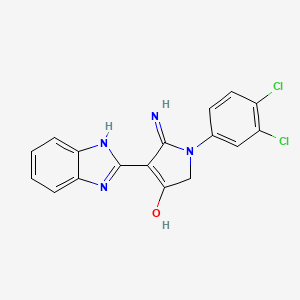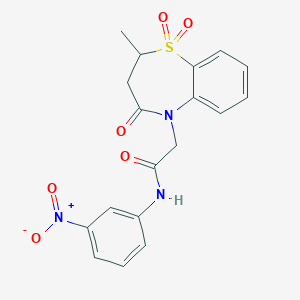
2-(2-methyl-1,1-dioxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-メチル-1,1-ジオキシド-4-オキソ-3,4-ジヒドロ-1,5-ベンゾチアゼピン-5(2H)-イル)-N-(3-ニトロフェニル)アセトアミドは、ベンゾチアゼピン類に属する合成有機化合物です。ベンゾチアゼピン類は、多様な生物活性で知られており、治療用途の可能性について研究されています。
合成方法
合成経路と反応条件
2-(2-メチル-1,1-ジオキシド-4-オキソ-3,4-ジヒドロ-1,5-ベンゾチアゼピン-5(2H)-イル)-N-(3-ニトロフェニル)アセトアミドの合成は、通常、以下の手順が含まれます。
ベンゾチアゼピン核の形成: ベンゾチアゼピン核は、適切な前駆体(2-アミノベンゼンチオール誘導体など)と適切な求電子剤との環化反応によって合成することができます。
メチル基の導入: メチル基は、ヨードメタンや硫酸ジメチルなどのメチル化剤を用いたアルキル化反応によって導入することができます。
二酸化体の形成のための酸化:
アセチル化とニトロ化: 最後のステップには、アセトアミド基を導入するためのアセチル化と、ニトロフェニル基を導入するためのニトロ化が含まれます。
工業的生産方法
この化合物の工業的生産方法は、高収率と高純度を確保するために、上記の合成経路を最適化することが必要となる可能性があります。これには、連続フローリアクター、高度な精製技術、厳格な品質管理対策の使用が含まれる可能性があります。
化学反応解析
反応の種類
酸化: この化合物は、特に硫黄原子で酸化反応を起こす可能性があり、スルホキシドまたはスルホンを生成します。
還元: 還元反応は、ニトロ基を標的にし、それをアミノ基に変換することができます。
置換: この化合物は、特に芳香環で、求電子または求核置換反応が起こる可能性のある置換反応に関与することができます。
一般的な試薬と条件
酸化: 過酸化水素、m-クロロ過安息香酸。
還元: 触媒的接触水素化、水素化ホウ素ナトリウムなどの金属水素化物。
置換: ハロゲン化剤、アミンやチオールなどの求核剤。
生成される主な生成物
酸化: スルホキシド、スルホン。
還元: アミノ誘導体。
置換: ハロゲン化またはアルキル化誘導体。
科学研究の用途
化学
この化合物は、特に強化された特性を持つ新しいベンゾチアゼピン誘導体の開発において、有機合成の構成要素としての可能性について研究されています。
生物学
生物学研究では、この化合物は、創薬開発におけるバイオアクティブ分子としての可能性について調査されています。
医学
この化合物は、特に、心臓血管疾患や神経疾患など、ベンゾチアゼピン誘導体が有効性を示してきた疾患の治療に、治療の可能性を持つ可能性があります。
産業
工業的用途では、この化合物は、より複雑な分子の合成の中間体として、またはさまざまなプロセスにおける特殊化学薬品として使用される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1,1-dioxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide typically involves the following steps:
Formation of the Benzothiazepine Core: The benzothiazepine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminobenzenethiol derivative, with an appropriate electrophile.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Oxidation to Form the Dioxide:
Acetylation and Nitration: The final steps involve acetylation to introduce the acetamide group and nitration to introduce the nitrophenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, metal hydrides like sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new benzothiazepine derivatives with enhanced properties.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine
The compound may have potential therapeutic applications, particularly in the treatment of diseases where benzothiazepine derivatives have shown efficacy, such as cardiovascular diseases and neurological disorders.
Industry
In industrial applications, the compound may be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various processes.
作用機序
2-(2-メチル-1,1-ジオキシド-4-オキソ-3,4-ジヒドロ-1,5-ベンゾチアゼピン-5(2H)-イル)-N-(3-ニトロフェニル)アセトアミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴う可能性があります。この化合物は、これらの標的のモジュレーションを通じて作用し、細胞シグナル伝達経路と生理学的反応の変化につながる可能性があります。
類似の化合物との比較
類似の化合物
ジルチアゼム: カルシウムチャネルブロッカーとして使用されているよく知られているベンゾチアゼピン。
クレンチアゼム: 類似の薬理学的特性を持つ別のベンゾチアゼピン誘導体。
独自性
ニトロフェニル基の存在や特定の置換パターンなど、2-(2-メチル-1,1-ジオキシド-4-オキソ-3,4-ジヒドロ-1,5-ベンゾチアゼピン-5(2H)-イル)-N-(3-ニトロフェニル)アセトアミドのユニークな構造的特徴は、他のベンゾチアゼピンとは異なる生物活性と薬理学的特性をもたらす可能性があります。
類似化合物との比較
Similar Compounds
Diltiazem: A well-known benzothiazepine used as a calcium channel blocker.
Clentiazem: Another benzothiazepine derivative with similar pharmacological properties.
Uniqueness
The unique structural features of 2-(2-methyl-1,1-dioxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide, such as the presence of the nitrophenyl group and the specific substitution pattern, may confer distinct biological activities and pharmacological properties compared to other benzothiazepines.
特性
分子式 |
C18H17N3O6S |
|---|---|
分子量 |
403.4 g/mol |
IUPAC名 |
2-(2-methyl-1,1,4-trioxo-2,3-dihydro-1λ6,5-benzothiazepin-5-yl)-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C18H17N3O6S/c1-12-9-18(23)20(15-7-2-3-8-16(15)28(12,26)27)11-17(22)19-13-5-4-6-14(10-13)21(24)25/h2-8,10,12H,9,11H2,1H3,(H,19,22) |
InChIキー |
CWMSCQCNKHXPMB-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=O)N(C2=CC=CC=C2S1(=O)=O)CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-(4-ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11409271.png)
![N-{(1Z)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxoprop-1-en-2-yl}-2-fluorobenzamide](/img/structure/B11409274.png)
![methyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoate](/img/structure/B11409283.png)
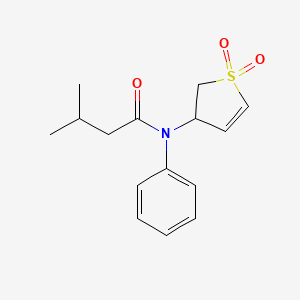
![2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11409300.png)
![N-benzyl-2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}benzamide](/img/structure/B11409303.png)
![3-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B11409304.png)
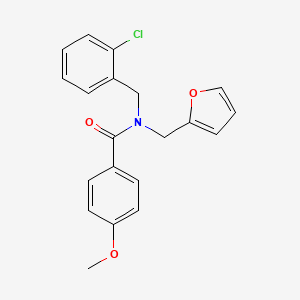
![4-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B11409307.png)
